Barium chromate

Vue d'ensemble

Description

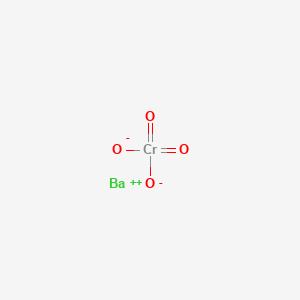

Barium chromate is an inorganic compound with the chemical formula BaCrO₄. It appears as a yellow sand-like powder and is known for its oxidizing properties. When heated, it produces a green flame due to the presence of barium ions. This compound was first discovered in Jordan, where naturally occurring crystals were named hashemite in honor of the Hashemite Kingdom of Jordan .

Méthodes De Préparation

Barium chromate can be synthesized through several methods:

Reaction with Barium Hydroxide or Barium Chloride: this compound can be prepared by reacting barium hydroxide or barium chloride with potassium chromate.

Interaction with Sodium Chromate: Another method involves the interaction of barium chloride with sodium chromate.

Co-precipitation Method: This method involves the co-precipitation of this compound with other compounds to optimize its performance in various applications.

Analyse Des Réactions Chimiques

Barium chromate undergoes several types of chemical reactions:

Oxidation and Reduction: this compound is a known oxidizing agent. It can react with acids to form barium dichromate.

Solubility in Acids: this compound is very insoluble in water but soluble in strong acids. The reaction with acids can be represented as[ 2 \text{BaCrO}_4 + 2 \text{H}^+ \rightarrow 2 \text{Ba}^{2+} + \text{Cr}_2\text{O}_7^{2-} + \text{H}_2\text{O} ]

Reaction with Barium Hydroxide: In the presence of sodium azide, this compound can react with barium hydroxide to create this compound (V), releasing oxygen and water.

Applications De Recherche Scientifique

Barium chromate has a wide range of applications in scientific research:

Oxidizing Agent: It is used as an oxidizing agent in various chemical reactions.

Corrosion Inhibitor: It acts as a corrosion inhibitor in jointing pastes and metal primers.

Pyrotechnics: This compound is used as a burn rate modifier in pyrotechnic compositions and delay fuses.

Mécanisme D'action

The mechanism of action of barium chromate involves its oxidizing properties. As an oxidizing agent, it can accept electrons from other substances, facilitating various chemical reactions. In photocatalytic applications, this compound generates electron-hole pairs under light irradiation, which then participate in redox reactions to degrade organic pollutants . Additionally, this compound’s ability to inhibit corrosion is attributed to its formation of a protective layer on metal surfaces, preventing further oxidation .

Comparaison Avec Des Composés Similaires

Barium chromate can be compared with other chromate compounds such as:

Lead Chromate (PbCrO₄): Both this compound and lead chromate are used as pigments and have oxidizing properties.

Strontium Chromate (SrCrO₄): Strontium chromate is another corrosion inhibitor similar to this compound but is often preferred in aerospace applications due to its better performance in high-temperature environments.

Zinc Chromate (ZnCrO₄): Zinc chromate is widely used as a corrosion-resistant primer for metals.

This compound’s unique properties, such as its low solubility in water and strong oxidizing ability, make it a valuable compound in various industrial and scientific applications.

Activité Biologique

Barium chromate (BaCrO₄) is a compound known for its applications in various industries, but it also poses significant health risks due to its biological activity. This article explores the cytotoxicity, genotoxicity, and environmental implications of this compound, supported by data tables and research findings.

This compound is an inorganic compound that appears as a yellow solid. It is primarily utilized in the manufacturing of pigments, corrosion inhibitors, and as a catalyst in various chemical reactions. However, its use is restricted in many countries due to its toxicological profile.

Cytotoxicity and Genotoxicity

Cytotoxic Effects

Research has demonstrated that this compound exhibits concentration-dependent cytotoxicity in human lung cells. A study involving WTHBF-6 cells revealed the following relative survival rates after exposure to varying concentrations of this compound:

| Concentration (µg/cm²) | Relative Survival (%) |

|---|---|

| 0.01 | 88 |

| 0.05 | 74 |

| 0.1 | 67 |

| 0.5 | 12 |

| 1 | 3 |

| 5 | 0.1 |

At higher concentrations (1 and 5 µg/cm²), no metaphase cells were observed, indicating profound cytotoxic effects .

Genotoxic Effects

this compound has been shown to induce chromosomal damage in a dose-dependent manner. The percentage of metaphase cells exhibiting damage was reported as follows:

| Concentration (µg/cm²) | % Damaged Metaphase Cells | Aberrations per 100 Metaphases |

|---|---|---|

| 0.01 | 5 | 5 |

| 0.05 | 9 | 10 |

| 0.1 | 22 | 28 |

| 0.5 | 49 | 65 |

These results indicate that this compound not only causes cell death but also leads to genetic alterations that could contribute to carcinogenesis .

The mechanisms underlying the cytotoxic and genotoxic effects of this compound involve the generation of reactive oxygen species (ROS), which can cause oxidative stress and subsequent DNA damage. This process is consistent with findings that link hexavalent chromium compounds to oncogenic transformations through the activation of oncogenes and inactivation of tumor suppressor genes .

Environmental Impact

This compound's persistence in the environment raises concerns about its ecological effects. Studies indicate that it can leach into water systems, posing risks to aquatic life and potentially entering the food chain. The compound has been classified under hazardous materials due to its toxicological properties, necessitating stringent handling and disposal regulations .

Case Studies

- Human Exposure : A case study highlighted the respiratory effects of this compound exposure among workers in industrial settings, noting symptoms such as coughing, wheezing, and potential long-term lung damage due to chronic inhalation .

- Photocatalytic Applications : Interestingly, recent research explored the use of nanosized this compound as a photocatalyst for degrading organic dyes like Erythrosine B. The study reported an impressive photodegradation efficiency of approximately 80% after four hours of exposure under UV light, demonstrating a potential avenue for mitigating environmental pollution despite its toxicity .

Propriétés

IUPAC Name |

barium(2+);dioxido(dioxo)chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.Cr.4O/q+2;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFVPLLCYGOFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaCrO4 | |

| Record name | BARIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1607 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Barium chromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Barium_chromate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051517 | |

| Record name | Barium chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Yellow solid; [Merck Index] Yellow odorless powder; Insoluble in water; [MSDSonline], YELLOW CRYSTALS. | |

| Record name | Chromic acid (H2CrO4), barium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium chromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3800 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BARIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1607 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 0.00026 g/100 mL at 20 °C, 0.00034 g/100 cc water at 16 °C; 0.00044 g/100 cc water at 28 °C, Practically insoluble in dilute acetic or chromic acids, Solubility in water, g/100ml at 20 °C: 0.00026 (none) | |

| Record name | BARIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1607 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

4.498 at 15 °C, 4.5 g/cm³ | |

| Record name | BARIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1607 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Chlorides, 0.05% max; water soluble matter, 0.05% max; and volatile matter 0.10% max | |

| Record name | BARIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Heavy, pale-yellow crystalline powder, Yellow heavy monoclinic orthorhombic crystals, Greenish-yellow crystals, Crystallizes as light yellow transparent rhombic crystals | |

CAS No. |

10294-40-3 | |

| Record name | Barium chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), barium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM CHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D7O9CF0IX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BARIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1607 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1400 °C (decomposes), 1380 °C | |

| Record name | BARIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1607 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.